butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate
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Overview
Description
Butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate is a chemical compound with the molecular formula C20H24O5 and a molecular weight of 344.411 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate involves the reaction of 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl with butyl acetate under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
Butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically conducted under controlled temperature and pressure to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Industry: Used in the development of new materials and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by selectively binding to receptors such as the CB2 receptor, which is primarily found in immune cells. This interaction can modulate various cellular processes and pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Ethyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate: Similar structure but with an ethyl group instead of a butyl group.
Methyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate: Similar structure but with a methyl group instead of a butyl group.
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate: A synthetic cannabinoid compound with potential therapeutic applications.
Uniqueness
Butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its butyl group differentiates it from similar compounds, potentially affecting its solubility, reactivity, and biological activity .
Properties
Molecular Formula |
C20H24O5 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
butyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate |
InChI |
InChI=1S/C20H24O5/c1-3-4-11-23-18(21)12-24-17-10-9-15-14-7-5-6-8-16(14)20(22)25-19(15)13(17)2/h9-10H,3-8,11-12H2,1-2H3 |
InChI Key |
TXQHEGKZRHIKBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)C |
Origin of Product |
United States |
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